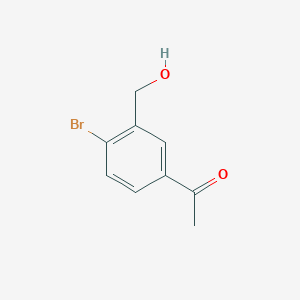
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride is a chemical compound that features a thienyl ring substituted with two bromine atoms and an isopropylaminoethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride typically involves the bromination of a thienyl precursor followed by the introduction of the isopropylaminoethanol group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms on the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl ring.
Reduction: Reduced forms of the compound with hydrogen replacing the bromine atoms.
Substitution: Substituted thienyl derivatives with various functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the isopropylaminoethanol group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4,5-Dibromo-2-thienyl)ethanone
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
Uniqueness
1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride is unique due to the presence of both bromine atoms and the isopropylaminoethanol group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
57681-88-6 |
|---|---|
Molekularformel |
C9H14Br2ClNOS |
Molekulargewicht |
379.54 g/mol |
IUPAC-Name |
1-(4,5-dibromothiophen-2-yl)-2-(propan-2-ylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H13Br2NOS.ClH/c1-5(2)12-4-7(13)8-3-6(10)9(11)14-8;/h3,5,7,12-13H,4H2,1-2H3;1H |
InChI-Schlüssel |
NWLGJJXGJJXWQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(C1=CC(=C(S1)Br)Br)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)
![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)





![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)






